

# In-Depth Technical Guide: Boc-D-His(3-Me)-OH

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## Compound of Interest

Compound Name: *Boc-D-his(3-ME)-OH*

Cat. No.: *B558516*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key chemical properties of  $\alpha$ -(tert-Butoxycarbonyl)-3-methyl-D-histidine (**Boc-D-His(3-Me)-OH**). This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of a D-amino acid to enhance peptide stability against enzymatic degradation. The 3-methyl group on the imidazole ring prevents side reactions and can modulate the physicochemical properties of the resulting peptide.

## Chemical Structure and Properties

**Boc-D-His(3-Me)-OH** is a derivative of the amino acid D-histidine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the imidazole ring is methylated at the N-3 (tele,  $\tau$ ) position.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub>
Molecular Weight	269.30 g/mol
Appearance	White to off-white powder
CAS Number	Not available for the D-isomer specifically, L-isomer is 61070-22-2
Solubility	Soluble in organic solvents such as DMF, DMSO, and methanol
Storage	Store at 2-8°C, desiccated

## Synthesis of Boc-D-His(3-Me)-OH

The synthesis of **Boc-D-His(3-Me)-OH** is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity of the imidazole methylation. Below is a representative synthetic protocol based on established methods for the synthesis of similar N-alkylated histidine derivatives.

### Synthetic Workflow



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Caption: General synthetic workflow for **Boc-D-His(3-Me)-OH**.

## Experimental Protocols

### Step 1 & 2: Esterification and N $\alpha$ -Boc Protection of D-Histidine

- **Esterification:** D-Histidine is first converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol at 0°C to room temperature. This protects the carboxylic acid and prevents side reactions.

- $N\alpha$ -Boc Protection: The resulting D-histidine methyl ester hydrochloride is then reacted with di-tert-butyl dicarbonate ( $Boc_2O$ ) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as a mixture of dioxane and water. The reaction is typically stirred at room temperature until completion. The product, Boc-D-His-OMe, is then extracted and purified.

### Step 3: $N\tau$ -Trityl Protection

To ensure regioselective methylation at the N-3 position, the N-1 (proton,  $\pi$ ) position of the imidazole ring is protected, often with a bulky group like trityl (Trt).

- Boc-D-His-OMe is dissolved in a dry, non-polar solvent like dichloromethane (DCM) or chloroform.
- Triethylamine is added, followed by the slow addition of trityl chloride (Trt-Cl).
- The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- The product, Boc-D-His(1-Trt)-OMe, is purified by column chromatography.

### Step 4: $N\pi$ -Methylation

- The purified Boc-D-His(1-Trt)-OMe is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
- A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the remaining imidazole nitrogen.
- A methylating agent, such as methyl iodide (MeI), is then added, and the reaction is allowed to warm to room temperature.
- The reaction is quenched, and the methylated product is extracted and purified.

### Step 5: Selective Detritylation

The trityl group is selectively removed under mild acidic conditions that do not cleave the Boc group.

- The protected and methylated intermediate is dissolved in a solvent mixture such as DCM containing a small amount of trifluoroacetic acid (TFA) and triethylsilane (TES) as a scavenger.
- The reaction is stirred at room temperature and monitored by TLC.
- Upon completion, the solvent is removed, and the product, Boc-D-His(3-Me)-OMe, is purified.

#### Step 6: Saponification

The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid.

- Boc-D-His(3-Me)-OMe is dissolved in a mixture of methanol and water.
- An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the reaction is stirred at room temperature.
- The reaction is monitored by TLC until the starting material is consumed.
- The reaction mixture is then acidified to a pH of approximately 4-5 with a mild acid like citric acid or dilute HCl, leading to the precipitation of the final product.
- The solid **Boc-D-His(3-Me)-OH** is collected by filtration, washed with cold water, and dried under vacuum.

## Characterization Data (Representative)

The following table summarizes typical characterization data that would be expected for **Boc-D-His(3-Me)-OH**, based on similar compounds found in the literature. Actual values should be confirmed by experimental analysis.

Analysis	Expected Results
<sup>1</sup> H NMR	Characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the methyl group on the imidazole ring (~3.6 ppm, 3H, singlet), the α-proton (~4.3-4.5 ppm, 1H, multiplet), the β-protons (~3.0-3.2 ppm, 2H, multiplet), and the imidazole ring protons (~6.8 and ~7.5 ppm, 1H each, singlets).
<sup>13</sup> C NMR	Resonances for the Boc carbonyl and quaternary carbons, the aliphatic carbons of the amino acid backbone, the imidazole ring carbons, and the methyl carbon.
Mass Spec (ESI-MS)	[M+H] <sup>+</sup> peak at approximately 270.14 m/z.
HPLC Purity	Typically >98% on a reverse-phase C18 column.

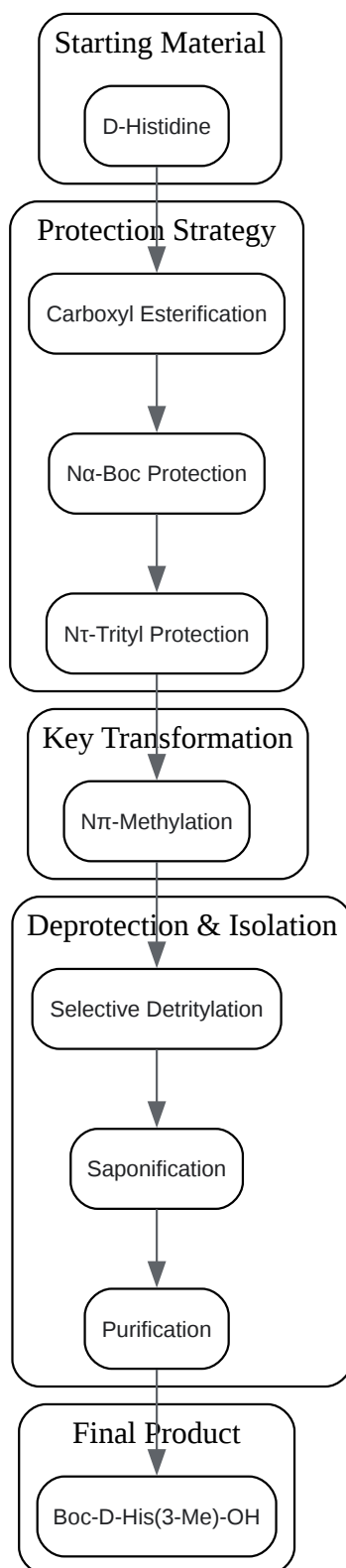
## Applications in Research and Drug Development

**Boc-D-His(3-Me)-OH** is a specialized amino acid derivative with important applications in peptide-based drug discovery and development:

- **Enhanced Peptide Stability:** The incorporation of a D-amino acid significantly increases the resistance of peptides to degradation by proteases and peptidases in vivo, thereby extending their biological half-life.
- **Prevention of Racemization:** The 3-methyl group on the imidazole ring can help to suppress racemization of the histidine residue during peptide coupling reactions, a common side reaction with unprotected or N-1 protected histidine derivatives.
- **Modulation of Biological Activity:** The presence of the methyl group can influence the conformation and binding properties of the peptide, potentially leading to altered or improved biological activity.

- Proton Sponge Effect: While the methylation prevents the imidazole from acting as a proton donor at physiological pH, it can still act as a proton acceptor. This property can be useful in applications such as drug delivery, where it may facilitate endosomal escape.

## Logical Relationships in Synthesis



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Caption: Logical flow of the synthetic strategy for **Boc-D-His(3-Me)-OH**.

- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-D-His(3-Me)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558516#boc-d-his-3-me-oh-structure-and-synthesis\]](https://www.benchchem.com/product/b558516#boc-d-his-3-me-oh-structure-and-synthesis)

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